molecular formula C10H11ClN2O B184578 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 166196-84-5

1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B184578
CAS No.: 166196-84-5
M. Wt: 210.66 g/mol
InChI Key: VJWLVZNRISQMLV-FNORWQNLSA-N
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Description

1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a chalcone-like molecular architecture, incorporating a 2-chloropyridin-3-yl group and a dimethylamino-propenone chain. This structure makes it a versatile and crucial building block for medicinal chemistry programs. Researchers can utilize this compound as a precursor for the synthesis of diverse heterocyclic systems, which are core structures in many active pharmaceutical ingredients (APIs). Its primary research value lies in its potential to be cyclized or functionalized into novel scaffolds, particularly in the development of targeted molecular therapies. While the specific mechanism of action for this base compound is not defined, as it is an intermediate, its reactivity is characterized by the electron-deficient enone system, which is amenable to nucleophilic attack, and the chloro-substituted pyridine ring, which can facilitate further metal-catalyzed cross-coupling reactions. This makes it an ideal candidate for constructing complex molecules aimed at probing biological pathways. As with all compounds of this class, it is supplied with a Certificate of Analysis to ensure batch-to-batch consistency, purity, and quality. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

(E)-1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-13(2)7-5-9(14)8-4-3-6-12-10(8)11/h3-7H,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWLVZNRISQMLV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-84-5
Record name 166196-84-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-3-carbaldehyde with dimethylamine and an appropriate base, such as sodium hydride or potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Oxidized derivatives of the enone moiety.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Organic Chemistry

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to produce derivatives such as ketones.
  • Reduction : Can be reduced to form amines or alcohols.
  • Substitution Reactions : The chloropyridine moiety allows for further functionalization.

Biological Studies

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that it may exhibit properties against various bacterial strains.
  • Antiviral Properties : Preliminary research indicates potential efficacy against certain viral infections.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with promising results in vitro.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent , particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological systems makes it a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Effects

A study conducted on the antimicrobial properties of 1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro assays demonstrated that this compound could inhibit the growth of certain cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at specific phases, suggesting avenues for further investigation into its use in oncology.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Pyridine-Based Analogs

  • (E/Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (): Lacks the 2-chloro substituent, resulting in reduced electron-withdrawing effects. Yield: 88% (higher than the 78% for the pyridin-4-yl analog), suggesting steric or electronic factors at the 3-position favor synthesis . Stability: Darkens in air at ambient temperature, necessitating cold storage (-18°C), whereas the 2-chloro derivative’s stability remains unstudied but may benefit from reduced electron density .

Halogenated Aromatic Derivatives

  • (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (): Replaces pyridine with a bromophenyl group. Bromine’s electron-withdrawing nature increases polarizability, leading to enhanced nonlinear optical (NLO) properties (β = 3.8 × 10⁻³⁰ esu, surpassing urea) . Melting point: 141–145°C, comparable to pyridine-based analogs but lower than hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl variants at ~200°C) .
  • 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (): Dual halogen substitution (Cl and F) enhances electrophilicity.

Heterocyclic Analog Systems

  • (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (): Replaces pyridine with indole, a biologically relevant heterocycle. Synthetic yield: Optimized to >70% via multistep routes, comparable to the target compound’s hypothetical synthesis efficiency .
  • Reactivity with piperidine under reflux demonstrates the enaminone’s utility as a precursor for further functionalization .

Electronic and Optical Properties

  • Dipole Moments and Hyperpolarizability (): (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a dipole moment of 6.2 D and β = 3.8 × 10⁻³⁰ esu, attributed to the electron-donating dimethylamino group and electron-withdrawing bromine . (E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 2 in ) shows enhanced NLO properties over non-nitrated analogs due to the nitro group’s strong electron-withdrawing effects .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties/Applications References
1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one 2-Cl-pyridin-3-yl, dimethylamino Not reported Not reported Potential synthetic intermediate, optoelectronics
(E/Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Pyridin-3-yl, dimethylamino Not reported 88 Air-sensitive, requires cold storage
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Br-phenyl, 4-(NMe₂)phenyl 141–145 62 High NLO activity (β = 3.8 × 10⁻³⁰ esu)
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl, dimethylamino Not reported >70 Anticancer drug intermediate
(E)-1-(Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one Benzofuran-2-yl, dimethylamino Not reported Not reported Precursor for PI3K/VEGFR2 inhibitors

Biological Activity

Overview

1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound belonging to the class of enones and characterized by a chlorinated pyridine ring and a dimethylamino group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

PropertyValue
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H11ClN2O/c1-13(2)7-5-9(14)8-4-3-6-12-10(8)11/h3-7H,1-2H3
Canonical SMILESCN(C)C=CC(=O)C1=C(N=CC=C1)Cl

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-chloropyridine and dimethylamine.
  • Reaction Conditions : The reaction is usually performed in solvents like DMF or THF, with bases such as sodium hydride or potassium carbonate.
  • Process : The chloropyridine undergoes nucleophilic substitution followed by the introduction of the propenone moiety through a controlled reaction with dimethylamine.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of chalcones, including those similar to this compound, exhibit significant antimicrobial properties. The presence of the α,β-unsaturated carbonyl group is crucial for this activity, allowing for interactions with microbial cell structures and metabolic pathways .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, chalcone derivatives have shown effectiveness against various cancer cell lines, indicating that modifications to the structure can enhance potency.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Michael Addition Reactions : Its enone moiety can undergo Michael addition reactions with nucleophiles, forming covalent bonds with target biomolecules.

Study on Anticancer Activity

A study published in ACS Omega investigated various chalcone derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxic effects against breast and colon cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Assessment

Another research focused on the antimicrobial efficacy of pyridine-based compounds, highlighting that derivatives similar to this compound showed promising results against both gram-positive and gram-negative bacteria. This study underscored the potential for developing new antimicrobial agents based on this compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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